2500-Fold Selectivity Shift: RIBOTAC Engineering Reverses Target Preference from Protein Kinases to Oncogenic RNA
Conversion of Dovitinib into the RIBOTAC chimera Dovitinib-RIBOTAC TFA (compound 4 in the original study) results in a dramatic 2500-fold selectivity shift away from canonical RTK protein targets toward the pre-miR-21 RNA target. This represents a fundamental reprogramming of the compound's biological activity profile [1].
| Evidence Dimension | Target selectivity (RNA vs. protein kinase) |
|---|---|
| Target Compound Data | 2500-fold selectivity for pre-miR-21 over RTK |
| Comparator Or Baseline | Dovitinib (parent compound): minimal selectivity for RNA; potent RTK inhibitor |
| Quantified Difference | 2500-fold selectivity reversal |
| Conditions | MDA-MB-231 triple-negative breast cancer cells; cellular target engagement assays |
Why This Matters
This quantitative selectivity shift enables researchers to study miR-21 biology without confounding off-target kinase effects, a critical advantage for functional genomics studies.
- [1] Zhang P, Liu X, Abegg D, Tanaka T, Tong Y, Benhamou RI, Baisden JT, Crynen G, Meyer SM, Cameron MD, Chatterjee AK, Adibekian A, Childs-Disney JL, Disney MD. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment. J Am Chem Soc. 2021 Aug 25;143(33):13044-13055. View Source
